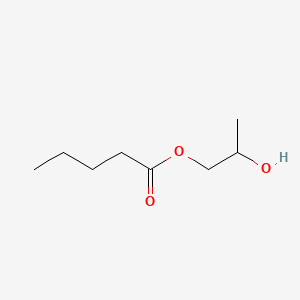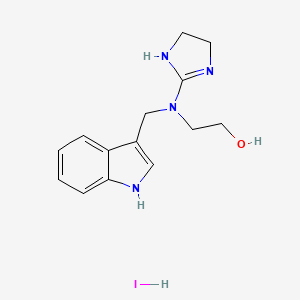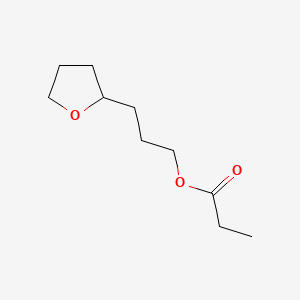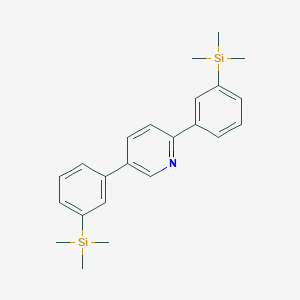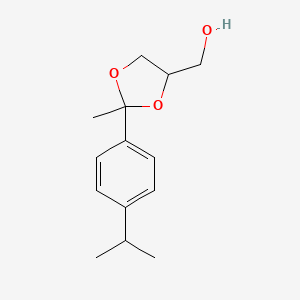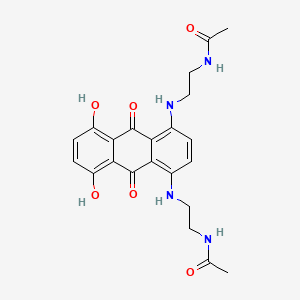
Acetamide, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- is a complex organic compound with a molecular formula of C30H24N4O4. This compound is known for its unique structure, which includes an anthracene core with dihydroxy and dioxo functionalities, linked by imino-ethanediyl groups to acetamide moieties. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The anthracene core is then functionalized to introduce the dihydroxy and dioxo groups.
Linking with Imino-Ethanediyl Groups: The functionalized anthracene is reacted with ethylenediamine to form the imino-ethanediyl linkages.
Acetamide Formation: Finally, the imino-ethanediyl groups are acylated with acetic anhydride to form the acetamide moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dioxo functionalities, converting them to hydroxyl groups.
Substitution: The acetamide groups can participate in substitution reactions, where the acyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and dyes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. Additionally, its enzyme inhibitory properties could be due to its binding to the active site of enzymes, preventing substrate access.
類似化合物との比較
Similar Compounds
- Carbamic acid, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis-, C,C’-bis(1,1-dimethylethyl) ester .
- Acetamide, N,N’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- .
Uniqueness
What sets Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- apart from similar compounds is its specific functional groups and the unique arrangement of these groups around the anthracene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
70476-97-0 |
|---|---|
分子式 |
C22H24N4O6 |
分子量 |
440.4 g/mol |
IUPAC名 |
N-[2-[[4-(2-acetamidoethylamino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O6/c1-11(27)23-7-9-25-13-3-4-14(26-10-8-24-12(2)28)18-17(13)21(31)19-15(29)5-6-16(30)20(19)22(18)32/h3-6,25-26,29-30H,7-10H2,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
LNCJJXSRZVUNDL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
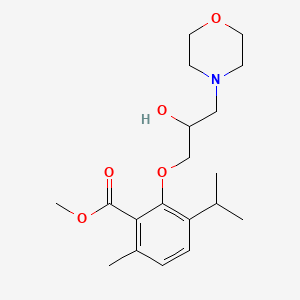
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
